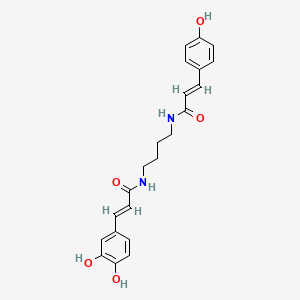

N-p-coumaroyl-N'-caffeoylputrescine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-p-coumaroyl-N’-caffeoylputrescine: is a naturally occurring phenylpropanoid amide. It is a conjugate of putrescine, a polyamine, with two hydroxycinnamic acids: p-coumaric acid and caffeic acid. This compound is found in various plants and is known for its potential biological activities, including antioxidant and anti-inflammatory properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-p-coumaroyl-N’-caffeoylputrescine typically involves the coupling of p-coumaric acid and caffeic acid with putrescine. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds. The reaction conditions often include:

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

- Temperature: Room temperature to 40°C

- Reaction time: 12-24 hours

Industrial Production Methods: Industrial production of N-p-coumaroyl-N’-caffeoylputrescine may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound through fermentation. Alternatively, large-scale chemical synthesis can be employed, optimizing the reaction conditions to increase yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: N-p-coumaroyl-N’-caffeoylputrescine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups in the compound can be oxidized to quinones.

Reduction: The double bonds in the hydroxycinnamic acids can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives of the hydroxycinnamic acids.

Substitution: Ester or ether derivatives of the compound.

Applications De Recherche Scientifique

N-p-coumaroyl-N’-caffeoylputrescine has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of phenylpropanoid amides and their derivatives.

Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

Medicine: Explored for its antioxidant, anti-inflammatory, and anticancer properties. It may also have potential as a therapeutic agent for various diseases.

Industry: Utilized in the development of natural preservatives and additives in food and cosmetic products.

Mécanisme D'action

The mechanism of action of N-p-coumaroyl-N’-caffeoylputrescine involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparaison Avec Des Composés Similaires

N-feruloylputrescine: Another phenylpropanoid amide with similar antioxidant and anti-inflammatory properties.

N-caffeoylputrescine: A related compound with one caffeic acid moiety instead of both p-coumaric and caffeic acids.

Uniqueness: N-p-coumaroyl-N’-caffeoylputrescine is unique due to the presence of both p-coumaric acid and caffeic acid moieties, which may contribute to its enhanced biological activities compared to similar compounds.

Activité Biologique

N-p-coumaroyl-N'-caffeoylputrescine (NCCP) is a phenylpropanoid amide that combines the polyamine putrescine with two hydroxycinnamic acids: p-coumaric acid and caffeic acid. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the existing literature on the biological activity of NCCP, highlighting key research findings, mechanisms of action, and potential applications.

NCCP is characterized by its unique structure, which enhances its reactivity and biological activity. It is typically synthesized through the coupling of p-coumaric acid and caffeic acid with putrescine using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under controlled conditions. The general reaction conditions include:

- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM)

- Temperature : Room temperature to 40°C

- Reaction Time : 12-24 hours

The synthesis of NCCP can also be achieved through biotechnological approaches, utilizing genetically modified microorganisms for fermentation processes .

Antioxidant Activity

NCCP exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals and reactive oxygen species (ROS). This activity is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that NCCP can enhance the expression of genes associated with stress responses in plants, indicating its role in physiological adaptations.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This effect contributes to reducing inflammation in various biological systems. In experimental models, NCCP has been shown to modulate signaling pathways involved in inflammation, providing a basis for its potential therapeutic use in inflammatory diseases .

Anticancer Properties

Research indicates that NCCP may induce apoptosis in cancer cells by modulating key signaling pathways related to cell proliferation and survival. For instance, studies have reported that NCCP can significantly reduce tumor growth in vitro and in vivo by promoting apoptotic cell death in various cancer cell lines . The compound's dual action as an antioxidant and an anticancer agent positions it as a promising candidate for further therapeutic exploration.

Case Studies

- Neuroprotective Effects : In a study investigating the effects of p-coumaric acid on neurodegeneration in diabetic rats, it was found that compounds similar to NCCP exhibited neuroprotective effects by reducing oxidative damage and improving neurological function post-ischemia . This suggests that NCCP may have similar protective effects on neuronal health.

- Plant Defense Mechanisms : Research has highlighted the role of NCCP in plant defense against pathogens. The compound's ability to enhance plant resilience under stress conditions indicates its potential application as a natural pesticide or growth enhancer in agriculture.

The biological activities of NCCP can be attributed to several mechanisms:

- Free Radical Scavenging : By neutralizing free radicals, NCCP prevents cellular damage.

- Inhibition of Inflammatory Pathways : The compound interferes with signaling pathways that lead to inflammation.

- Induction of Apoptosis : NCCP triggers apoptotic pathways in cancer cells, leading to reduced viability.

Comparison with Related Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| N-feruloylputrescine | Moderate | Moderate | Moderate |

| N-caffeoylputrescine | Low | Low | Moderate |

NCCP stands out due to its combined effects from both p-coumaric acid and caffeic acid moieties, potentially leading to enhanced biological activities compared to its individual components or structurally similar compounds .

Propriétés

IUPAC Name |

(E)-N-[4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butyl]-3-(4-hydroxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-18-8-3-16(4-9-18)6-11-21(28)23-13-1-2-14-24-22(29)12-7-17-5-10-19(26)20(27)15-17/h3-12,15,25-27H,1-2,13-14H2,(H,23,28)(H,24,29)/b11-6+,12-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUQQMKMMARZRU-GNXRPPCSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NCCCCNC(=O)C=CC2=CC(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the identification of N-p-coumaroyl-N'-caffeoylputrescine in Exochorda racemosa?

A1: This study, published in the journal "Zhongguo Zhong Yao Za Zhi" [], represents the first reported instance of this compound being isolated from any plant source. This makes it a novel natural product. The compound was found alongside 19 other known compounds in Exochorda racemosa, a plant used in traditional Chinese medicine. While the specific biological activities of this compound were not investigated in this study, its discovery opens avenues for future research into its potential medicinal properties and its role within the plant.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.